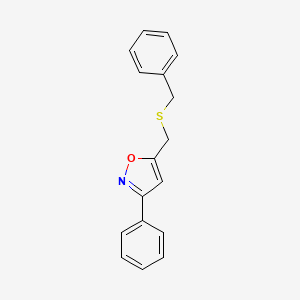
苄基(3-苯基-5-异恶唑基)甲基硫醚
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl (3-phenyl-5-isoxazolyl)methyl sulfide is a chemical compound with a unique structure that combines a benzyl group, a phenyl group, and an isoxazole ring connected through a sulfide linkage
科学研究应用
Benzyl (3-phenyl-5-isoxazolyl)methyl sulfide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects due to its unique structure.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (3-phenyl-5-isoxazolyl)methyl sulfide typically involves the formation of the isoxazole ring followed by the introduction of the benzyl and phenyl groups. One common method for synthesizing isoxazoles is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II). metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .
Industrial Production Methods
Industrial production methods for Benzyl (3-phenyl-5-isoxazolyl)methyl sulfide are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
化学反应分析
Types of Reactions
Benzyl (3-phenyl-5-isoxazolyl)methyl sulfide can undergo various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The benzyl and phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various electrophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding reduced forms of the compound.
Substitution: Substituted benzyl and phenyl derivatives.
作用机制
The mechanism of action of Benzyl (3-phenyl-5-isoxazolyl)methyl sulfide involves its interaction with biological targets, such as bacterial cell membranes. The compound’s antibacterial activity is believed to result from the disruption of the bacterial cell membrane, leading to cell death . The exact molecular targets and pathways involved are still under investigation.
相似化合物的比较
Similar Compounds
Benzyl phenyl sulfide: Similar structure but lacks the isoxazole ring.
Phenyl isoxazole derivatives: Compounds with the isoxazole ring but different substituents.
Uniqueness
Benzyl (3-phenyl-5-isoxazolyl)methyl sulfide is unique due to the combination of the benzyl, phenyl, and isoxazole groups, which confer distinct chemical and biological properties. The presence of the isoxazole ring is particularly significant as it is a privileged scaffold in medicinal chemistry, often associated with various biological activities .
生物活性
Benzyl (3-phenyl-5-isoxazolyl)methyl sulfide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
Benzyl (3-phenyl-5-isoxazolyl)methyl sulfide features a unique combination of a benzyl group, a phenyl group, and an isoxazole ring. This structural arrangement is crucial for its biological activity, as the isoxazole moiety is often associated with various pharmacological effects.
The primary biological activity attributed to Benzyl (3-phenyl-5-isoxazolyl)methyl sulfide is its antibacterial properties . Research indicates that this compound disrupts bacterial cell membranes, leading to cell death. The mechanism involves interaction with lipid bilayers, which compromises membrane integrity and function.
Biological Activity Overview
Case Studies and Research Findings
-
Antibacterial Activity Against MRSA :
A study highlighted the compound's effectiveness against MRSA, demonstrating significant inhibition at low concentrations. The Minimum Inhibitory Concentration (MIC) was determined to be around 16 µg/mL, indicating strong antibacterial properties when compared to standard antibiotics. -
Antioxidant Properties :
In vitro studies using human primary fibroblasts showed that Benzyl (3-phenyl-5-isoxazolyl)methyl sulfide exhibited superior antioxidant activity compared to common antioxidants like quercetin. This suggests potential applications in anti-aging therapies and oxidative stress-related conditions . -
Anticancer Potential :
The compound has been evaluated in various cancer cell lines, showing promising results in inducing apoptosis. In particular, it was effective against MCF-7 breast cancer cells with IC50 values indicating significant cytotoxicity at concentrations as low as 10 µM .
Comparative Analysis with Similar Compounds
To better understand the unique properties of Benzyl (3-phenyl-5-isoxazolyl)methyl sulfide, it is useful to compare it with structurally similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| Benzyl phenyl sulfide | Lacks isoxazole ring | Moderate antibacterial activity |
| Phenyl isoxazole derivatives | Varies in substituents | Anticancer and antibacterial properties |
The inclusion of the isoxazole ring in Benzyl (3-phenyl-5-isoxazolyl)methyl sulfide enhances its biological activity profile compared to benzyl phenyl sulfide, which lacks this moiety.
属性
IUPAC Name |
5-(benzylsulfanylmethyl)-3-phenyl-1,2-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NOS/c1-3-7-14(8-4-1)12-20-13-16-11-17(18-19-16)15-9-5-2-6-10-15/h1-11H,12-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITWYJJCFDJLCMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC2=CC(=NO2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














